molecular formula C10H10Cl2N4OS B2638874 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol CAS No. 400085-63-4

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol

Cat. No.: B2638874
CAS No.: 400085-63-4
M. Wt: 305.18
InChI Key: WMLNYMRAQDNGKX-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a tetraazole ring, which is known for its stability and reactivity, making it a valuable component in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol typically involves multiple steps. One common method starts with the reaction of 2,4-dichloro-5-isopropoxyaniline with hydrochloric acid, followed by the addition of sodium nitrite solution. This intermediate is then reacted with sodium hydroxide to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol involves its interaction with specific molecular targets. The compound’s tetraazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-isopropoxyphenylhydrazine: An intermediate used in the synthesis of herbicides.

    Oxadiazon: A herbicide with a similar structural motif.

Uniqueness

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is unique due to its tetraazole ring, which imparts stability and reactivity. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

1-(2,4-dichloro-5-propan-2-yloxyphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4OS/c1-5(2)17-9-4-8(6(11)3-7(9)12)16-10(18)13-14-15-16/h3-5H,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLNYMRAQDNGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=S)N=NN2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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